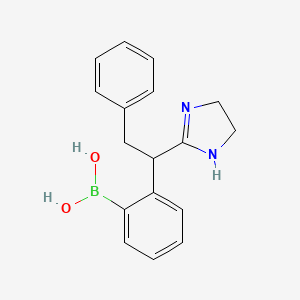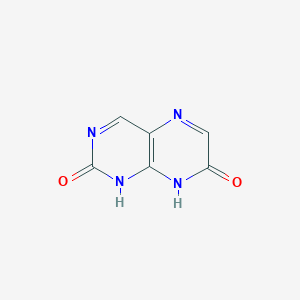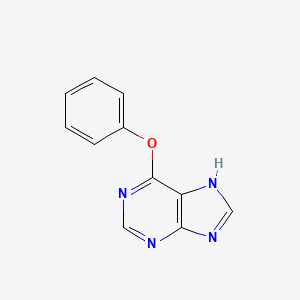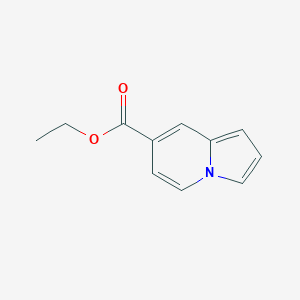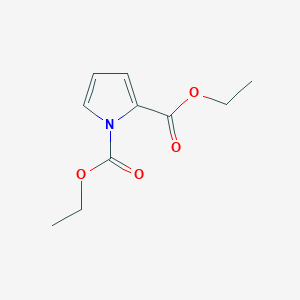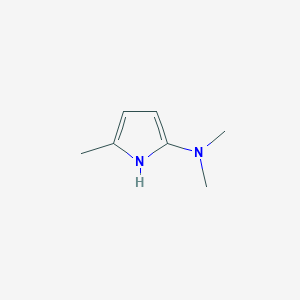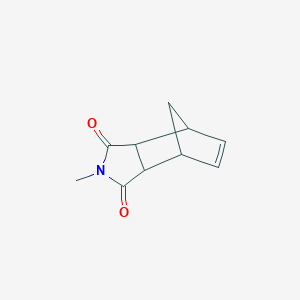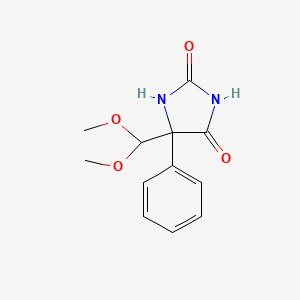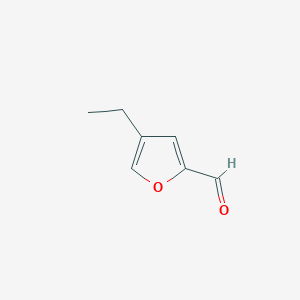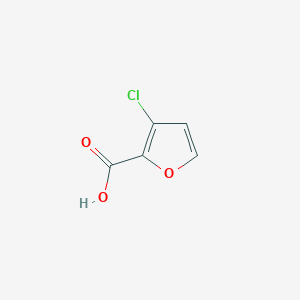
3-Chlorofuran-2-carboxylic acid
説明
3-Chlorofuran-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClO3 and a molecular weight of 146.53 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-3-furoic acid . The InChI code is 1S/C5H3ClO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 146.53 . The melting point is between 135-137 degrees Celsius .科学的研究の応用
Molecular Docking and Structural Studies
3-Chlorofuran-2-carboxylic acid is explored in molecular docking studies, which are essential for understanding its interaction with biological targets. In a study by Sagaama et al. (2020), structural optimization and electronic properties of related benzofuran-carboxylic acids were investigated using density functional theory (DFT) calculations. These studies are crucial for predicting the behavior of such compounds in biological systems, particularly their potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Electrochemical Reactions and Synthesis
The compound plays a role in electrochemical reactions that produce biologically active molecules. You et al. (2022) described an electrochemical protocol using CO2 radical anion that produces dicarboxylic acids from heteroaromatics, including benzofuran derivatives. This method is significant for synthesizing intermediates of biologically active compounds (You et al., 2022).
Catalytic Applications
In the field of catalysis, Zheng et al. (2022) demonstrated the use of carboxylic acids, including chlorofuran-carboxylic acid derivatives, in palladium-catalyzed synthesis of aryl ketones. This process represents an efficient coupling reaction, highlighting the utility of these acids in organic synthesis (Zheng et al., 2022).
Novel Synthesis Methods
Gao et al. (2017) reported on the synthesis of novel compounds involving benzofuran-2-yl quinolines, showcasing the versatility of chlorofuran-carboxylic acid derivatives in the creation of new chemical entities under metal-free conditions. This highlights the compound's role in enabling innovative approaches to chemical synthesis (Gao et al., 2017).
Chemical Reactivity and Functionalization
Understanding the reactivity and potential for functionalization of carboxylic acids, including chlorofuran derivatives, is crucial in various research areas. Uttry and van Gemmeren (2019) explored the C–H functionalization of these compounds, contributing to the development of novel synthetic methods and potentially leading to the creation of new materials or pharmaceuticals (Uttry & van Gemmeren, 2019).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using carboxylic acid derivatives, including chlorofuran-carboxylic acid, is an area of significant interest. Li et al. (2019) synthesized new quinoline derivatives with potential anti-tubercular and anti-bacterial activities, demonstrating the medicinal chemistry applications of these compounds (Li et al., 2019).
Drug Synthesis and Modification
In pharmaceutical research, the modification of drug molecules or the synthesis of drug intermediates often involves carboxylic acid derivatives. Xiong et al. (2018) explored the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid, as an important intermediate in small molecule anticancer drugs, demonstrating the compound's relevance in drug development (Xiong et al., 2018).
Green Chemistry and Sustainability
The use of this compound derivatives in green chemistry is highlighted in various studies. For instance, Zhao et al. (2015) discussed the high-yield synthesis of MIL-101(Cr), a metal-organic framework, using environmentally benign carboxylic acids, underlining the compound's role in sustainable chemical processes [(Zhao et al., 2015)](https://consensus.app/papers/highyield-synthesis-mil101cr-zhao/e604caebdae05fba99e9974e9dac301b/?utm_source=chatgpt).
Analytical Chemistry Applications
Carboxylic acids, including derivatives of this compound, are also utilized in analytical chemistry. Trindade et al. (2017) discussed the analysis of dicarboxylic acids using time-of-flight secondary ion mass spectrometry, indicating the importance of these compounds in analytical methods and their potential applications in various scientific fields (Trindade et al., 2017).
Development of Chemosensors
In the development of chemosensors, the properties of carboxylic acids like this compound are exploited. Gui et al. (2015) reported on a fluorescence turn-on chemosensor for Al(3+) detection, utilizing the complexation capability of the carboxyl group, demonstrating the compound's application in developing sensitive and selective sensors for metal ions (Gui et al., 2015).
Safety and Hazards
生化学分析
Biochemical Properties
Furan derivatives are known to exhibit a wide range of biological activities . The presence of the carboxylic acid group in 3-Chlorofuran-2-carboxylic acid could potentially allow it to participate in various biochemical reactions through the donation of a proton, acting as an acid, or through the formation of esters or amides. The chlorine atom could potentially be involved in halogen bonding interactions with biomolecules.
Cellular Effects
Furan derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These effects are likely mediated through interactions with various cellular proteins and enzymes, and could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
特性
IUPAC Name |
3-chlorofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWPHWOEUYUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66204-31-7 | |
| Record name | 3-chlorofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile](/img/structure/B3356302.png)

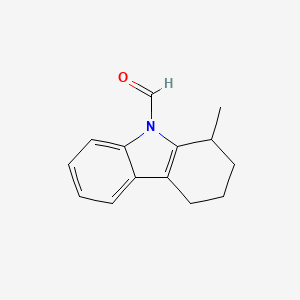
![3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole](/img/structure/B3356327.png)
